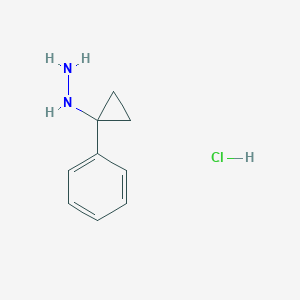

(1-Phenylcyclopropyl)hydrazine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

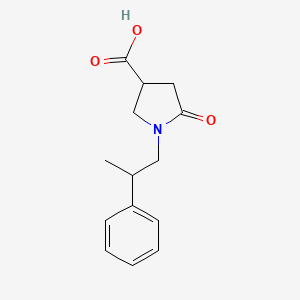

“(1-Phenylcyclopropyl)hydrazine;hydrochloride” is a chemical compound with the CAS Number: 2375260-93-6 . Its molecular weight is 184.67 . The IUPAC name for this compound is (1-phenylcyclopropyl)hydrazine hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2.ClH/c10-11-9(6-7-9)8-4-2-1-3-5-8;/h1-5,11H,6-7,10H2;1H . This code represents the molecular structure of the compound.

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, phenols, which are related compounds, are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 184.67 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

(1-Phenylcyclopropyl)hydrazine;hydrochloride has been utilized in the synthesis of novel heterocyclic compounds. A study by Abdel-ghany, El-Saghier, and El-sayed (1996) demonstrated the preparation of these compounds by reacting 2-acetyl-2-oxopropylidene s,s-acetal with different amino compounds, including hydrazine hydrate and phenylhydrazine (Abdel-ghany, El-Saghier, & El-sayed, 1996).

Synthesis and Antimicrobial Evaluation

Another research application is in the synthesis and evaluation of antimicrobial agents. Sharshira and Hamada (2012) reported the creation of hydrazones and subsequent treatment with HCl to afford pyrazole-1-sulphonamides. These compounds showed moderate antimicrobial activity against various bacteria and fungi (Sharshira & Hamada, 2012).

Antitumor Potential

The compound has been studied for its antitumor potential. Wardakhan and Samir (2012) synthesized hydrazide-hydrazone derivatives and evaluated their antitumor effects against cancer cell lines, showing inhibitory effects compared to standard treatments (Wardakhan & Samir, 2012).

Use in Heterocyclic Chemistry

In heterocyclic chemistry, the reaction of ethyl 2-benzoyl-3-phenylcyclopropanecarboxylate with hydrazines, including phenylhydrazine, has led to the formation of diazabicycloheptenones and other heterocyclic compounds as reported by El-Kholy, Fuid-Alla, and Mishrikey (1980) (El-Kholy, Fuid-Alla, & Mishrikey, 1980).

Novel Synthesis Methods

Venkateswarlu et al. (2018) developed a microwave-assisted method for synthesizing tri-substituted pyrazoles using this compound. This method is significant for medicinal chemistry, particularly in drug discovery (Venkateswarlu et al., 2018).

Embryotoxicity Studies

In a 2019 study, Rajagopal, Balasubramanian, and Kalyanaraman explored the embryotoxic effects of Phenylhydrazine hydrochloride on zebrafish embryos and larvae, demonstrating dose and time-dependent toxicity and phenotypic abnormalities (Rajagopal, Balasubramanian, & Kalyanaraman, 2019).

Mecanismo De Acción

Mode of Action

It’s worth noting that hydrazine derivatives are known to react with aldehydes and ketones to form oximes or hydrazones . This could potentially be a part of the compound’s interaction with its targets.

Biochemical Pathways

The formation of oximes and hydrazones, as mentioned above, could potentially affect various biochemical pathways, but specific details are currently lacking .

Propiedades

IUPAC Name |

(1-phenylcyclopropyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-11-9(6-7-9)8-4-2-1-3-5-8;/h1-5,11H,6-7,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUHGCWQYAXQNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[(6-fluoropyridine-3-carbonyl)amino]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2505919.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2505920.png)

![(5-Bromopyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2505923.png)

![1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile](/img/structure/B2505926.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505927.png)

![3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2505937.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2505939.png)

![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2505940.png)

![(2E)-3-(2-furyl)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acrylamide](/img/structure/B2505941.png)